
Ethyl 1-formylcyclobutanecarboxylate
Overview
Description
Ethyl 1-formylcyclobutanecarboxylate is a useful research compound. Its molecular formula is C8H12O3 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 1-formylcyclobutanecarboxylate (CAS Number: 57742-93-5) is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a cyclobutane ring with a formyl and carboxylate functional group, which contributes to its reactivity and biological activity. The molecular formula is , and its structural representation can be summarized as follows:
Property | Details |
---|---|
Molecular Formula | |
Molecular Weight | 156.18 g/mol |
CAS Number | 57742-93-5 |
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. It may function as an enzyme inhibitor , modulating key metabolic pathways crucial for cellular function. Additionally, it has been suggested that this compound may influence receptor activity , particularly in neurotransmitter systems, which could have implications for treating neurological disorders.
Biological Activities
Research indicates several notable biological activities associated with this compound:
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines, potentially inducing apoptosis and cell cycle arrest.
- Neuroprotective Effects : Related compounds have shown promise in protecting neuronal cells from oxidative stress, indicating potential therapeutic applications in neurodegenerative diseases.
- Enzyme Interaction : The compound may act as a substrate or inhibitor in various enzymatic reactions, affecting metabolic pathways essential for cellular homeostasis.
Anticancer Activity Study
A study demonstrated that this compound exhibited significant cytotoxicity against multiple cancer cell lines. The mechanisms involved were linked to the induction of apoptosis and the inhibition of cell proliferation pathways.
Neuroprotective Study
Research on related compounds indicated protective effects on neuronal cells against oxidative damage. This suggests that this compound may have similar neuroprotective properties, making it a candidate for further investigation in the context of neurodegenerative diseases.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique aspects of this compound compared to related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Cyclobutane ring, formyl group | Potential anticancer activity |
Ethyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate | Hydroxy group instead of formyl | Exhibits anti-inflammatory properties |
Cyclobutanecarboxylic acid, 1-(aminomethyl)-, ethyl ester | Lacks formyl group | Different functional group positioning |
This comparison highlights the distinctiveness of this compound within its class of compounds, particularly regarding its potential anticancer properties.
Properties
IUPAC Name |
ethyl 1-formylcyclobutane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-11-7(10)8(6-9)4-3-5-8/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HORWHQYLTMRHBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481311 | |
Record name | ETHYL 1-FORMYLCYCLOBUTANECARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60481311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57742-93-5 | |
Record name | ETHYL 1-FORMYLCYCLOBUTANECARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60481311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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